

Application Notes and Protocols for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

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Compound of Interest

Compound Name: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Cat. No.: B563573

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Compound: **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** CAS Number: 179324-87-9

Molecular Formula: C₁₇H₂₉BF₃NO₄ Molecular Weight: 379.22 g/mol

Overview and Primary Application

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative. Extensive research and application data identify its primary role as a crucial chiral building block and key intermediate in the synthesis of pharmaceuticals, rather than as a direct catalyst for chemical reactions.^{[1][2]} Its most notable application is in the synthesis of proteasome inhibitors, particularly the anticancer drug Bortezomib, where it provides the essential chiral framework necessary for the drug's biological activity.^[3]

While aminoboronic acids, as a class of compounds, have shown potential as bifunctional organic catalysts, the direct catalytic application of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is not well-documented in scientific literature.^[4] However, its structure lends itself to potential use as a chiral auxiliary or as a precursor for developing chiral ligands for asymmetric catalysis, where it would coordinate with a metal to induce chirality in a reaction.^[5]

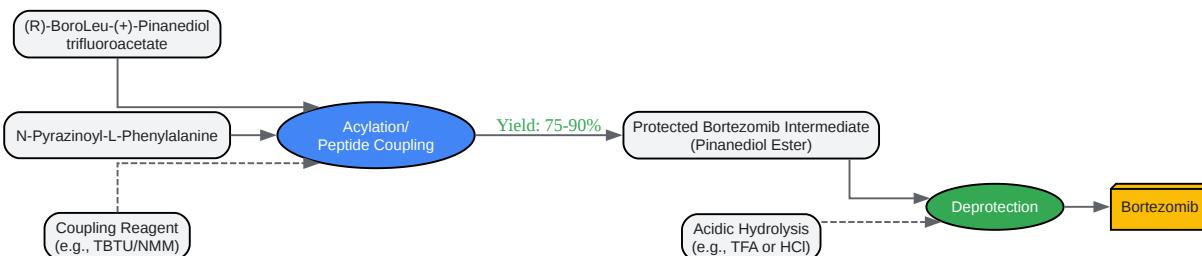
This document will focus on its well-established application as a synthetic intermediate in the production of Bortezomib.

Application in the Synthesis of Bortezomib

Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex involved in protein degradation.^[1] The synthesis of Bortezomib relies on **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** to introduce the correct stereochemistry, which is critical for its inhibitory activity.

The general synthetic workflow involves the acylation of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** with an N-protected amino acid (N-Pyrazinoyl-L-Phenylalanine), followed by deprotection of the pinanediol group to yield the final boronic acid derivative.

Below is a diagram illustrating the key steps in the synthesis of Bortezomib starting from **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**.



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Caption: Workflow for the synthesis of Bortezomib.

Experimental Protocols

The following protocols are generalized from common synthetic procedures for peptide coupling and deprotection. Researchers should consult specific literature for detailed reaction conditions and optimization.

3.1. Acylation of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**

This protocol describes the coupling of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** with N-Pyrazinoyl-L-Phenylalanine.

Materials:

- **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**
- N-Pyrazinoyl-L-Phenylalanine
- Coupling reagent (e.g., TBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
- Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of N-Pyrazinoyl-L-Phenylalanine in the chosen anhydrous solvent under an inert atmosphere, add the base (e.g., NMM, 2-3 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Add the coupling reagent (e.g., TBTU, 1.1-1.5 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.
- Add a solution of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
- Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the protected Bortezomib intermediate.

3.2. Deprotection of the Pinanediol Ester

This protocol describes the removal of the (+)-pinanediol protecting group to yield the final boronic acid.

Materials:

- Protected Bortezomib intermediate (from step 3.1)
- Acidic reagent (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))
- Solvent (e.g., Dichloromethane for TFA; an organic/aqueous biphasic system for HCl)

Procedure:

- Dissolve the protected Bortezomib intermediate in the appropriate solvent.
- Add the acidic reagent. The reaction is typically rapid, often completing in 20-30 minutes.
- Monitor the deprotection by HPLC or TLC.
- Upon completion, remove the acid and solvent. For TFA, this is often done by evaporation under reduced pressure. For HCl, an aqueous workup is performed.
- The crude Bortezomib can then be purified, often by recrystallization or preparative HPLC.

Quantitative Data

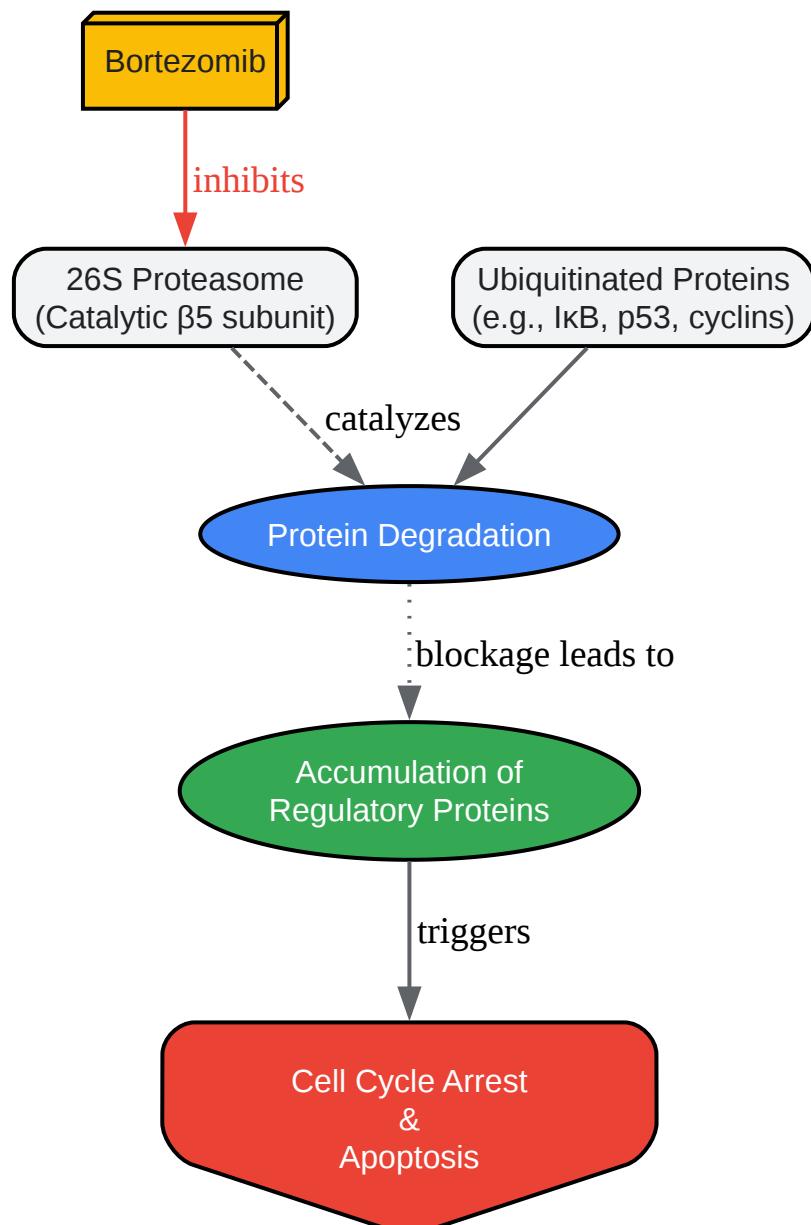
The efficiency of the synthesis is highly dependent on the specific reagents and conditions used. The following table summarizes typical data found in the literature for the key acylation

step.[2]

Step	Reactants	Coupling Reagent	Solvent	Temperature	Time (h)	Yield (%)
Acylation	(R)- BoroLeu- (+)- Pinanediol trifluoroacetate, Carboxylic acid intermediate	TBTU/NM M	DCM/DMF	0°C to RT	16-24	75-90
Acylation	(R)- BoroLeu- (+)- Pinanediol trifluoroacetate, Carboxylic acid intermediate	HBTU	DMF	0°C to RT	16-24	75-90

Signaling Pathway: Proteasome Inhibition by Bortezomib

Bortezomib, synthesized from **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**, exerts its therapeutic effect by inhibiting the proteasome. This leads to the accumulation of proteins that regulate the cell cycle and apoptosis, ultimately causing cancer cell death.



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Caption: Mechanism of action of Bortezomib.

Conclusion

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a highly valuable and specialized chemical used primarily as a stereospecific building block in the synthesis of complex pharmaceutical compounds like Bortezomib. The protocols and data presented here provide a framework for its application in this context. While its direct catalytic use is not established, its chiral nature

makes it a compound of interest for the development of future asymmetric catalytic systems. Researchers working with this compound should handle it under anhydrous conditions to prevent hydrolysis of the boronic ester.

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